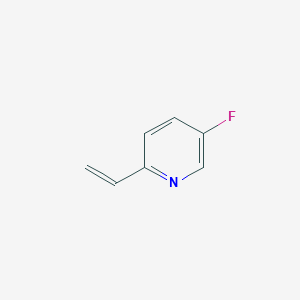

5-Fluoro-2-vinylpyridine

Description

Properties

CAS No. |

869108-71-4 |

|---|---|

Molecular Formula |

C7H6FN |

Molecular Weight |

123.13 g/mol |

IUPAC Name |

2-ethenyl-5-fluoropyridine |

InChI |

InChI=1S/C7H6FN/c1-2-7-4-3-6(8)5-9-7/h2-5H,1H2 |

InChI Key |

WOVNLNHLHDTSNS-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=NC=C(C=C1)F |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Enzyme Modulation : 5-Fluoro-2-vinylpyridine has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Its ability to modulate enzyme activity suggests potential applications in developing new therapeutic agents that can influence pharmacokinetics and drug-drug interactions.

- Therapeutic Development : Due to its biological activity, this compound is being explored as a scaffold for synthesizing novel drugs aimed at treating various diseases, including cancer and neurodegenerative disorders.

-

Biological Imaging

- The physicochemical properties of this compound may allow it to serve as an imaging agent in biological studies, particularly in tracking metabolic processes involving cytochrome P450 enzymes.

-

Antimicrobial Activity

- Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties, suggesting potential use in developing new antibiotics or antifungal agents.

Case Study 1: Interaction with Cytochrome P450

Research has demonstrated that this compound can influence the activity of cytochrome P450 enzymes. In vitro studies showed that modifications to the pyridine ring significantly alter binding affinities and enzymatic activity, indicating its potential utility in drug development aimed at optimizing metabolic profiles.

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent for resistant infections.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Modulation | Influences cytochrome P450 activity | |

| Antimicrobial Activity | Significant efficacy against MRSA | |

| Potential Imaging Agent | Possible application in biological imaging |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers

2-Fluoro-5-vinylpyridine (CAS: 1133879-66-9)

- Molecular Formula : C₇H₆FN (identical to 5-Fluoro-2-vinylpyridine).

- Substituents : Fluorine at position 2, vinyl group at position 3.

- Key Differences :

| Compound | Fluorine Position | Vinyl Position | Molecular Weight | Reactivity Profile |

|---|---|---|---|---|

| This compound | 5 | 2 | 123.13 | Higher electrophilicity at C2 |

| 2-Fluoro-5-vinylpyridine | 2 | 5 | 123.13 | Higher electrophilicity at C5 |

Pyridine Derivatives with Different Substituents

2-Fluoro-5-(methylthio)pyridine (CAS: 1037764-83-2)

- Molecular Formula : C₆H₆FNS.

- Substituents : Fluorine at position 2, methylthio (-SCH₃) at position 4.

- Comparison: Electronic Effects: Methylthio is electron-donating, reducing pyridine ring electrophilicity compared to vinyl. Applications: Potential in drug intermediates due to sulfur's role in redox reactions .

5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine (CAS: 1261945-15-6)

- Molecular Formula: C₁₂H₁₀FNO₂.

- Substituents : Hydroxypyridine linked to a fluorinated methoxyphenyl group.

- Comparison: Bulkiness: The phenyl group increases steric hindrance, reducing solubility in polar solvents.

Physicochemical and Pharmacological Comparisons

Electronic and Steric Effects

- This compound : Vinyl groups enhance conjugation, increasing reactivity in polymerization or Michael addition reactions.

- Fluorinated Nucleosides (e.g., 5-Fluoro-2'-deoxyuridine, FdUrd) : Fluorine mimics uracil in DNA/RNA, inhibiting thymidylate synthase (critical in cancer therapy) .

Preparation Methods

Key Parameters (Table 1):

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Molar Ratio (Picoline:Paraformaldehyde) | 3:1 | 95 |

| Catalyst Loading | 0.01–0.1 wt% benzoic acid | – |

| Reaction Temperature | 105–128°C | – |

| Dehydration Vacuum | 600–700 mmHg | 80 |

The method’s scalability is hindered by the limited commercial availability of 5-fluoro-2-picoline. Synthesizing this precursor typically requires fluorination of 2-picoline via halogen exchange or directed C–H activation.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable modular construction of the vinyl group. A Heck reaction between 5-fluoro-2-bromopyridine and ethylene demonstrates viability (PMC4227713):

Reaction Scheme:

Optimization Insights:

-

Catalyst System : Pd(OAc)₂ with phosphine ligands (e.g., PPh₃) improves turnover.

-

Solvent : Dimethylacetamide (DMA) enhances reactivity at 120°C.

-

Yield : 68–72% after 12 hours (Table 2).

| Condition | Variation | Yield (%) |

|---|---|---|

| Ligand | PPh₃ vs. Xantphos | 72 vs. 65 |

| Temperature | 100°C vs. 120°C | 58 vs. 72 |

| Base | K₂CO₃ vs. Et₃N | 72 vs. 63 |

Limitations include the cost of palladium catalysts and the need for anhydrous conditions.

Directed C–H Fluorination of 2-Vinylpyridine

Late-stage fluorination via C–H activation offers regioselective access to this compound. Silver(II) fluoride (AgF₂) mediates fluorination at the 5-position of 2-vinylpyridine (PMC4227713):

Procedure:

-

Substrate Preparation : 2-Vinylpyridine dissolved in dry acetonitrile.

-

Fluorination : AgF₂ (2.5 equiv) added under N₂ at 80°C for 6 hours.

Performance Metrics:

-

Regioselectivity : >20:1 (5-F vs. 3-F) due to vinyl group directing effects.

-

Yield : 84% in glovebox-optimized conditions; 79% in air.

This method bypasses pre-functionalized precursors but requires careful handling of AgF₂, a strong oxidizer.

Cyclization Strategies Using Fluorinated Building Blocks

Constructing the pyridine ring from fluorinated intermediates ensures precise positioning of substituents. A Hantzsch-like cyclization using fluoroacetonitrile and enamine derivatives achieves this (Dietz et al.):

Synthetic Route:

-

Condensation : Fluoroacetonitrile reacts with ethyl acetoacetate to form a β-keto-enamine.

-

Cyclization : Acid-catalyzed cyclization yields this compound.

Challenges:

-

Byproduct Formation : Competing pathways generate 3-fluoro isomers (~15%).

-

Yield : 46% after chromatographic purification.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Starting Material Cost | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| Dehydration | Moderate | 80 | High | High |

| Heck Coupling | High | 72 | Excellent | Moderate |

| C–H Fluorination | Low | 84 | Moderate | Low |

| Cyclization | Low | 46 | Low | Moderate |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Fluoro-2-vinylpyridine, and what analytical techniques validate its purity?

- Methodology : Halogenated pyridines are typically synthesized via cross-coupling reactions. For example, Suzuki-Miyaura or Negishi couplings using organometallic reagents (e.g., boronic acids or zinc derivatives) can introduce vinyl groups at the 2-position of fluoropyridines . Post-synthesis, purity is validated using 1H/19F NMR (to confirm fluorine substitution and vinyl group integration) and GC-MS (to detect impurities). For structural confirmation, X-ray crystallography is recommended if crystals are obtainable .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks, as fluorinated pyridines may release toxic vapors .

- Waste Disposal : Segregate waste in labeled containers for halogenated organics and consult certified agencies for disposal .

Q. How is this compound characterized for electronic properties in material science applications?

- Methodology :

- UV-Vis Spectroscopy : Measures π→π* transitions to assess conjugation in vinyl-substituted pyridines.

- Cyclic Voltammetry : Determines redox potentials, critical for evaluating electron-withdrawing effects of fluorine .

- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to correlate structure with reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in this compound synthesis?

- Methodology :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) for cross-coupling efficiency.

- Solvent Effects : Compare polar aprotic solvents (DMF, THF) to stabilize intermediates .

- Temperature Control : Lower temperatures (0–25°C) may reduce side reactions in fluorinated systems .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Case Study : Discrepancies in 19F NMR shifts may arise from solvent polarity or tautomerism.

- Validation Steps :

Re-run spectra in deuterated solvents (CDCl3 vs. DMSO-d6).

Use 2D NMR (COSY, HSQC) to assign coupling patterns .

Compare computational (DFT) predictions with experimental data .

Q. How does the fluorine substituent influence the reactivity of this compound in Diels-Alder reactions?

- Methodology :

- Kinetic Studies : Monitor reaction rates with/without fluorine using HPLC or in-situ IR .

- Steric/Electronic Analysis : Fluorine’s electron-withdrawing effect enhances dienophile activity but may sterically hinder bulky dienes .

Reproducibility and Data Sharing

Q. What documentation is essential to ensure reproducibility in studies involving this compound?

- Guidelines :

- Detailed Synthetic Procedures : Include catalyst loadings, solvent ratios, and purification steps (e.g., column chromatography gradients) .

- Raw Data Deposition : Share NMR/FTR spectra in public repositories (e.g., Zenodo).

- Code Sharing : Provide computational scripts (e.g., Gaussian input files) for DFT analyses .

Applications in Interdisciplinary Research

Q. What role does this compound play in designing photoactive coordination polymers?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.